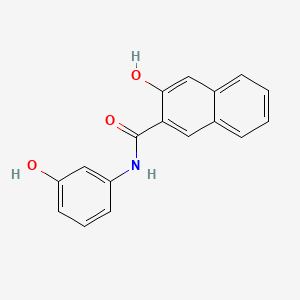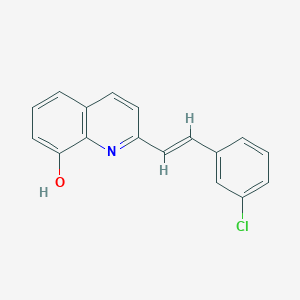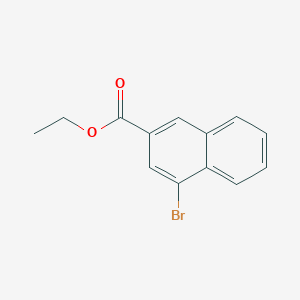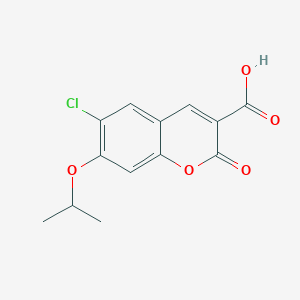
6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with isopropyl alcohol under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes, where the raw materials are reacted in large reactors under controlled conditions. The product is then purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogen-substituted derivatives.
Scientific Research Applications
6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid: A structurally similar compound with different functional groups.
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Another related compound with a hydroxyl group instead of an isopropoxy group.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: A compound with a diethylamino group, showing different chemical properties.
Uniqueness
6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its isopropoxy group differentiates it from other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H11ClO5 |
|---|---|
Molecular Weight |
282.67 g/mol |
IUPAC Name |
6-chloro-2-oxo-7-propan-2-yloxychromene-3-carboxylic acid |
InChI |
InChI=1S/C13H11ClO5/c1-6(2)18-11-5-10-7(4-9(11)14)3-8(12(15)16)13(17)19-10/h3-6H,1-2H3,(H,15,16) |
InChI Key |
YUPCOKQFGMWQSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



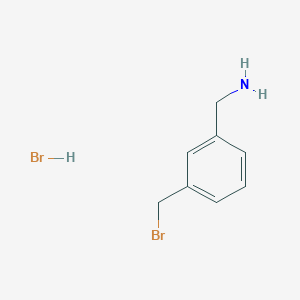
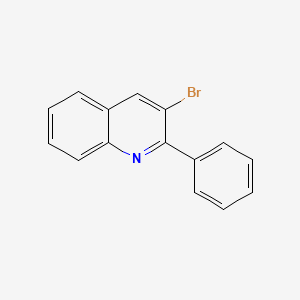
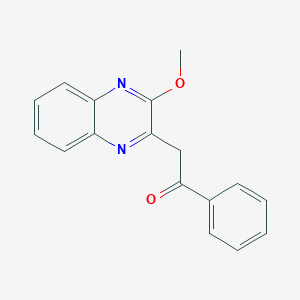
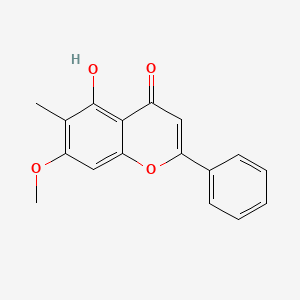
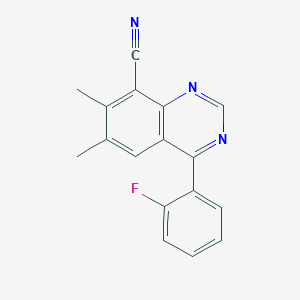

![(8S)-N-{(1S)-1-[4-(methyloxy)phenyl]ethyl}-5,6,7,8-tetrahydro-8-quinolinamine](/img/structure/B11843766.png)
![3,7-dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11843769.png)
